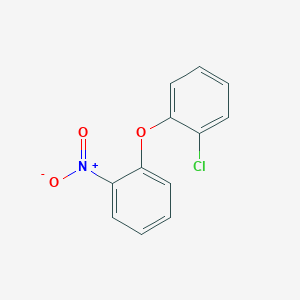
1-(2-Chlorophenoxy)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Chlorophenoxy)-2-nitrobenzene: is an organic compound with the molecular formula C12H8ClNO3 It is a chlorinated aromatic ether with a nitro group attached to one of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenoxy)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by etherification. The nitration step typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 2-nitrochlorobenzene is then reacted with phenol in the presence of a base, such as potassium carbonate, to form the desired ether compound.
Industrial Production Methods: Industrial production of 1-chloro-2-(2-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products with amine or thiol groups.
Reduction: 1-Chloro-2-(2-aminophenoxy)benzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
科学的研究の応用
1-(2-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block in the synthesis of pharmaceutical compounds.
Environmental Chemistry: The compound can be studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
作用機序
The mechanism of action of 1-chloro-2-(2-nitrophenoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
類似化合物との比較
1-Chloro-2-(4-nitrophenoxy)benzene: Similar structure but with the nitro group in a different position.
2-Chloro-4-nitrophenol: Contains both chlorine and nitro groups but lacks the ether linkage.
2-Nitrochlorobenzene: A precursor in the synthesis of 1-chloro-2-(2-nitrophenoxy)benzene.
Uniqueness: 1-(2-Chlorophenoxy)-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and nitro groups on the aromatic ring allows for diverse chemical transformations, making it a valuable compound in organic synthesis and materials science.
特性
分子式 |
C12H8ClNO3 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC名 |
1-(2-chlorophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChIキー |
IPXFIAVYHUNYTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















